2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, a pyridine ring, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of Pyridine Group: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the triazole intermediate.
Attachment of Naphthalene Moiety: The naphthalene group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a naphthalene derivative and the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazolo[4,3-a]quinoxaline, which have shown antiviral and antimicrobial activities.
Pyridine Derivatives: Compounds like 2,4,6-tri(pyridin-4-yl)pyridine, which are used in coordination chemistry and material science.
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide lies in its combination of the triazole, pyridine, and naphthalene moieties, providing a versatile scaffold for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
482639-80-5 |
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Molecular Formula |
C21H19N5OS |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N5OS/c1-2-26-20(16-10-12-22-13-11-16)24-25-21(26)28-14-19(27)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2,14H2,1H3,(H,23,27) |
InChI Key |
ROKOFXMHQSMPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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